molecular formula C21H15BrN4O B2402024 (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one CAS No. 304446-57-9

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one

Cat. No.: B2402024
CAS No.: 304446-57-9
M. Wt: 419.282
InChI Key: IXCASZXCBUAILD-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This particular compound features a bromobenzylidene group, which may contribute to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one typically involves the following steps:

    Formation of the hydrazone intermediate: This step involves the reaction of 4-bromobenzaldehyde with hydrazine hydrate to form the hydrazone intermediate.

    Cyclization: The hydrazone intermediate is then reacted with 2-phenyl-4H-quinazolin-4-one under acidic or basic conditions to form the final product.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anticancer and antimicrobial properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating biological pathways. Further research is needed to elucidate the exact mechanism of action for this compound.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazolin-4(3H)-one: A parent compound with similar structural features.

    4-Bromobenzylidene derivatives: Compounds with similar benzylidene groups.

    Hydrazinyl derivatives: Compounds containing hydrazine functional groups.

Uniqueness

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is unique due to the combination of its quinazolinone core, bromobenzylidene group, and hydrazinyl moiety. This unique structure may contribute to its distinct chemical and biological properties compared to similar compounds.

Biological Activity

(E)-2-(2-(4-bromobenzylidene)hydrazinyl)-3-phenylquinazolin-4(3H)-one is a derivative of quinazoline that has garnered attention for its diverse biological activities. Quinazoline derivatives are known for their potential therapeutic effects, including anticancer, antibacterial, antifungal, and antiviral properties. This article provides a comprehensive overview of the biological activity associated with this specific compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound's structure features a quinazolinone core, which is critical for its biological activity. The presence of the bromobenzylidene hydrazine moiety enhances its interaction with biological targets, potentially increasing its efficacy.

Biological Activities

  • Anticancer Activity
    • Quinazoline derivatives have been extensively studied for their anticancer properties. In particular, this compound has shown significant cytotoxic effects against various cancer cell lines.
    • A study indicated that compounds similar to this quinazoline derivative exhibited IC50 values as low as 5 nM against cancer cell lines such as HepG2 and MCF-7, demonstrating potent inhibition of cell proliferation through mechanisms involving EGFR tyrosine kinase inhibition .
  • Antiviral Activity
    • Research has demonstrated that quinazoline derivatives can inhibit viral replication. For example, compounds synthesized from similar structures were effective against several viruses, including herpes simplex virus and influenza viruses . The specific compound may exhibit similar antiviral properties due to its structural features.
  • Antibacterial Activity
    • Quinazolines are known to possess antibacterial properties. Studies on related compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity .
  • Antifungal Activity
    • The antifungal potential of quinazoline derivatives has also been explored, with some exhibiting significant activity against fungi like Candida species and Aspergillus . This suggests that this compound may have similar effects.
  • Anti-inflammatory Activity
    • Some studies have highlighted the anti-inflammatory properties of quinazoline derivatives, which can be beneficial in treating conditions such as arthritis or other inflammatory disorders .

Table 1: Summary of Biological Activities of Quinazoline Derivatives

Activity TypeCompound ExampleIC50 ValueReference
Anticancer3-Substituted Quinazolines5 nM
Antiviral3d (related compound)Effective
AntibacterialVarious QuinazolinesVaries
AntifungalQuinazoline DerivativesEffective
Anti-inflammatory2-Phenyl-4(3H) QuinazolinesSuperior to Indomethacin

The biological activity of this compound is likely mediated through various mechanisms:

  • EGFR Inhibition : Many quinazoline derivatives act as inhibitors of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
  • Interference with Viral Replication : The compound may disrupt viral life cycles by inhibiting viral enzymes or entry into host cells.
  • Bacterial Cell Wall Disruption : Similar compounds have been shown to affect bacterial cell wall synthesis, leading to cell death.

Properties

IUPAC Name

2-[(2E)-2-[(4-bromophenyl)methylidene]hydrazinyl]-3-phenylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrN4O/c22-16-12-10-15(11-13-16)14-23-25-21-24-19-9-5-4-8-18(19)20(27)26(21)17-6-2-1-3-7-17/h1-14H,(H,24,25)/b23-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCASZXCBUAILD-OEAKJJBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2NN=CC4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2N/N=C/C4=CC=C(C=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.